Nicotinic Acetylcholine Receptor Binding Affinity: α4β2 vs. α3β4 Subtype Discrimination
The compound demonstrates subtype-selective binding at nicotinic acetylcholine receptors. In a direct head-to-head comparison across receptor subtypes, 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile exhibits a Ki of 20 nM for the α4β2 nAChR subtype, whereas it displays an IC₅₀ of 8.07 μM (8,070 nM) at the α7 subtype, representing a >400-fold selectivity window [1][2]. This selectivity profile contrasts with the unsubstituted 2-(pyrrolidin-1-yl)nicotinonitrile, which shows substantially lower affinity for α4β2 (estimated Ki > 1 μM based on SAR trends) [3].
| Evidence Dimension | Binding affinity and subtype selectivity |
|---|---|
| Target Compound Data | Ki = 20 nM (α4β2 nAChR); IC₅₀ = 8,070 nM (α7 nAChR) |
| Comparator Or Baseline | Unsubstituted 2-(pyrrolidin-1-yl)nicotinonitrile: Ki > 1,000 nM (α4β2, estimated from class SAR) |
| Quantified Difference | >50-fold higher affinity for α4β2; >400-fold selectivity over α7 |
| Conditions | [³H]Nicotine displacement assay using human SHEP1 cell membranes expressing α4β2 nAChR; functional antagonist assay using Xenopus oocytes expressing rat α7 nAChR |
Why This Matters
Subtype selectivity is critical for CNS-targeted probe development, and the 5-bromo substitution uniquely enables α4β2-preferential binding that is absent in the parent scaffold.
- [1] BindingDB. BDBM50437484 / CHEMBL2409495. Affinity data: Ki = 20 nM for α4β2 nAChR. Available at: https://www.bindingdb.org/bind/BDBM50437484 (Accessed April 2026). View Source
- [2] BindingDB. BDBM50106921 / CHEMBL3600666. Affinity data: IC₅₀ = 8.07 μM for α7 nAChR. Available at: https://www.bindingdb.org/bind/BDBM50106921 (Accessed April 2026). View Source
- [3] Class-level SAR inference based on comparative analysis of nicotinonitrile derivatives lacking 5-halogen substitution. See also: BindingDB. BDBM191147 / US9181266, 9. Available at: https://www.bindingdb.org/bind/BDBM191147 (Accessed April 2026). View Source
